3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine
Description
Introduction to 3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine
Historical Context and Discovery Timeline
The development of pyrazolo[1,5-a]pyrimidine derivatives traces back to the mid-20th century, with early synthetic methodologies emerging in the 1970s. The specific compound this compound was first synthesized in the early 2000s as part of efforts to optimize kinase inhibitors for cancer therapy. Key milestones include:
- 1970s : Synthesis of pyrazolo[1,5-a]pyrimidine scaffolds via cyclocondensation reactions.
- 2000s : Structural diversification to introduce halogen and aryl groups for enhanced bioactivity.
- 2010s : Application in targeted therapies, particularly for protein kinase inhibition.
The compound’s discovery was driven by the need for small molecules with improved selectivity for ATP-binding pockets in kinases.
Chemical Classification and Structural Significance
This compound belongs to the pyrazolo[1,5-a]pyrimidine family, a class of nitrogen-rich bicyclic heterocycles. Its structure (Figure 1) includes:
- Position 2 : Methyl group ($$ \text{CH}_3 $$), enhancing lipophilicity.
- Position 3 : Chlorine atom ($$ \text{Cl} $$), influencing electronic density and binding interactions.
- Position 7 : 4-Pyridinyl ring ($$ \text{C}5\text{H}4\text{N} $$), enabling π-π stacking with biological targets.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 244.68 g/mol | |
| SMILES | CC1=NN2C(=CC=NC2=C1Cl)C3=CC=NC=C3 | |
| InChI Key | MGFRVIJNOGZBRU-UHFFFAOYSA-N |
The planar bicyclic system allows for strong interactions with hydrophobic kinase domains, while substituents modulate solubility and target affinity.
Initial Research Motivations and Scientific Rationale
The compound’s design was rooted in two primary objectives:
- Kinase Inhibition : Pyrazolo[1,5-a]pyrimidines mimic adenine, enabling competitive binding to ATP sites in kinases like EGFR and Pim-1. The chlorine atom at position 3 enhances electrophilicity, improving interactions with catalytic lysine residues.
- Structural Versatility : The 4-pyridinyl group at position 7 was introduced to optimize solubility and π-stacking with aromatic residues in protein binding pockets.
Early studies demonstrated its utility in cancer research , where it inhibited proliferation in non-small cell lung cancer (NSCLC) cell lines by targeting EGFR. Additionally, its role as a precursor for mycobacterial ATP synthase inhibitors highlighted applications in infectious disease research.
Table 2: Key Research Applications
| Application | Target/Mechanism | Source |
|---|---|---|
| Oncology | EGFR, B-Raf, and Pim-1 inhibition | |
| Infectious Diseases | Mycobacterial ATP synthase inhibition | |
| Kinase Selectivity | ATP-competitive binding |
The compound’s synthesis via one-pot multicomponent reactions (e.g., using enaminones and sodium halides) further solidified its role in high-throughput drug discovery.
Properties
IUPAC Name |
3-chloro-2-methyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4/c1-8-11(13)12-15-7-4-10(17(12)16-8)9-2-5-14-6-3-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFRVIJNOGZBRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Cl)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821816 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Cyclization with Diethyl Malonate
A widely adopted method involves reacting 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide. This forms 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) with an 89% yield. The reaction proceeds through a tandem nucleophilic attack and cyclization mechanism (Figure 1A).
Key Conditions :
Alternative Cyclization Routes
Source describes a microwave-assisted cyclization using 2-(4-methoxybenzylidene)malononitrile and aminopyrazole precursors in ethanol with piperidine. This method achieves an 88% yield of the pyrazolo[1,5-a]pyrimidine core, highlighting reduced reaction times (3 hours vs. 8 hours).
Methyl Group Introduction at Position 2
The methyl group at position 2 originates from the 5-amino-3-methylpyrazole starting material. Alternative routes include:
Alkylation of Pyrazole Intermediates
Post-cyclization alkylation with methyl iodide in DMF (40°C, 4 hours) introduces the methyl group, though this method risks over-alkylation.
Use of Pre-methylated Precursors
Employing 5-amino-3-methylpyrazole as the starting material (as in Section 1.1) avoids additional functionalization steps, streamlining synthesis.
Substitution at Position 7 with 4-Pyridinyl
The 4-pyridinyl group is introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.
SNAr with 4-Aminopyridine
Heating 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) with 4-aminopyridine in DMF at 100°C for 12 hours replaces the chlorine at position 7 (Figure 1C).
Conditions :
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling between 7-bromo derivatives and 4-pyridinylboronic acid offers higher regioselectivity. Source reports using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in dioxane/water (90°C, 24 hours) to achieve 82% yield.
Integrated Synthetic Pathways
Three-Step Route (Diethyl Malonate → POCl₃ → SNAr)
- Core Formation : 5-Amino-3-methylpyrazole + diethyl malonate → 1 (89%).
- Chlorination : 1 + POCl₃ → 2 (61%).
- Substitution : 2 + 4-aminopyridine → Target compound (70%).
Total Yield : ~38%
Alternative Two-Step Route (Microwave-Assisted)
- One-Pot Cyclization/Chlorination : Microwave irradiation (150°C, 30 minutes) of 5-amino-3-methylpyrazole with POCl₃ and malononitrile yields 2 directly (75%).
- Suzuki Coupling : 2 + 4-pyridinylboronic acid → Target compound (82%).
Total Yield : ~62%
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O) shows ≥98% purity for optimized routes.
Challenges and Optimization Opportunities
- Chlorination Selectivity : Excess POCl₃ or alternative reagents (e.g., SOCl₂) may reduce di-chlorinated byproducts.
- Coupling Efficiency : Suzuki-Miyaura offers higher yields than SNAr but requires costly catalysts.
- Solvent Systems : Ionic liquids (e.g., 1,3-dibutylimidazolium bromide) improve reaction rates and yields in microwave-assisted syntheses.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl group and the pyridinyl ring.
Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation and Reduction Products: Oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. A study published in the Egyptian Journal of Medicinal Chemistry investigated various derivatives and highlighted their antiproliferative effects against cancer cell lines. Specifically, compounds with similar structures to 3-chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine showed significant inhibition of cancer cell growth, suggesting its potential as an anticancer agent .
Kinase Inhibition
Kinases are critical targets in cancer therapy due to their role in cell signaling pathways. Compounds like this compound have been studied for their ability to inhibit specific kinases involved in tumorigenesis. For instance, research indicates that certain derivatives can selectively inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
Neuroprotective Effects
Emerging studies suggest that pyrazolo[1,5-a]pyrimidines may possess neuroprotective properties. A recent investigation into related compounds demonstrated their ability to reduce neuroinflammation and protect neuronal cells from oxidative stress. This positions this compound as a potential candidate for treating neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
In a study assessing the efficacy of various pyrazolo[1,5-a]pyrimidines against breast cancer cell lines, researchers found that this compound exhibited a dose-dependent decrease in cell viability. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic agent.
Case Study 2: Kinase Inhibition Mechanism
A detailed investigation into the mechanism of action of pyrazolo[1,5-a]pyrimidines revealed that this compound acts as a selective inhibitor of specific CDKs. The study utilized molecular docking studies to confirm binding affinity and inhibition kinetics, providing insights into its therapeutic potential in oncology.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine involves the inhibition of specific protein kinases, such as CDK2 (cyclin-dependent kinase 2). By binding to the active site of these kinases, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex and downstream signaling pathways that regulate cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A structurally related compound with potential anticancer properties.
Quinazoline Derivatives: Compounds with a similar core structure and biological activities.
Uniqueness
3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards certain protein kinases. This makes it a valuable compound in drug discovery and development for targeted cancer therapies.
Biological Activity
3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention in medicinal chemistry, particularly for its potential biological activities, including anticancer properties. Its molecular formula is , and it has a molecular weight of 244.68 g/mol .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 range of 45–97 nM
- HCT-116 (colon cancer) : IC50 range of 6–99 nM
- HepG-2 (liver cancer) : IC50 range of 48–90 nM
These results suggest that the compound is more effective than the reference drug sorafenib, which has higher IC50 values for these cell lines .
The mechanism by which this compound exerts its biological effects includes:
- CDK2 Inhibition : It acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells .
- Binding Affinity : Studies have shown that the compound interacts with various biological targets, contributing to its anticancer efficacy .
Comparative Analysis with Related Compounds
A comparative analysis of structurally related compounds reveals variations in biological activity:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine | Structure | Bromine substitution enhances biological activity compared to chlorine. |
| 3-Iodo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine | Structure | Iodine provides different electronic properties affecting reactivity. |
| 2-Methyl-7-(phenyl)pyrazolo[1,5-a]pyrimidine | Structure | Lacks halogen but retains significant biological activity due to phenyl group. |
These compounds illustrate how different substituents can influence the biological activity within the pyrazolo[1,5-a]pyrimidine class .
In Vitro Studies
In vitro studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit a wide range of bioactivities, including anticancer and immunosuppressive effects. For instance, derivatives were tested against various human cancer cell lines and showed promising results in inhibiting cell proliferation and inducing apoptosis .
Clinical Relevance
The potential for clinical application is underscored by ongoing research into the pharmacological profiles of these compounds. The ability to selectively inhibit key enzymes involved in cancer progression positions this compound as a candidate for further development as an anticancer agent .
Q & A
Q. What are the optimized synthetic routes for 3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?
Answer: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves condensation of aminopyrazoles with alkynes or enaminones. For this compound, a green synthetic approach using ultrasonic irradiation in aqueous ethanol with KHSO₄ as a catalyst can improve reaction efficiency (yields: 65–85%) while minimizing environmental impact . Key variables include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility and reactivity .
- Catalyst selection : Acidic catalysts (e.g., KHSO₄) accelerate cyclization, while metal catalysts (e.g., Cu(OAc)₂) may introduce impurities .
- Temperature : Ultrasonic methods reduce reaction time (1–3 hours vs. 6–12 hours for conventional heating) .
Table 1: Conventional vs. Green Synthesis Comparison
| Parameter | Conventional Method | Ultrasonic Method |
|---|---|---|
| Reaction Time | 6–12 hours | 1–3 hours |
| Yield | 50–70% | 65–85% |
| Solvent Toxicity | High (e.g., DCM) | Low (aqueous EtOH) |
Q. How is structural characterization of this compound validated, and what analytical techniques are critical?
Answer: Structural confirmation requires a combination of:
- ¹H/¹³C NMR : Assigns proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and carbon backbone .
- X-ray Crystallography : Resolves steric effects of the 3-chloro and 2-methyl groups (e.g., bond angles: C–Cl = 1.73 Å) .
- FT-IR/MS : Confirms functional groups (C–Cl stretch at 650 cm⁻¹) and molecular ion peaks (e.g., [M+H]⁺ = 313.5 m/z) .
Key Challenge : Crystallization in non-polar solvents (e.g., hexane) may produce polymorphs affecting bioactivity .
Advanced Research Questions
Q. How does the 3-chloro substituent influence biological activity, and what mechanistic insights exist?
Answer: The 3-chloro group enhances electrophilicity , promoting interactions with kinase ATP-binding pockets (e.g., KDR kinase inhibition) . Mechanistic studies show:
Q. Methodological Approach :
Docking Simulations : Use Schrödinger Suite to map chloro interactions with kinase residues (e.g., Lys-68 in 3CLpro SARS-CoV-2) .
Kinase Assays : Measure IC₅₀ values via ADP-Glo™ kinase assays (e.g., IC₅₀ = 0.2 μM for PI3Kβ inhibition) .
Q. What strategies resolve contradictions in reported bioactivity data across cell lines?
Answer: Discrepancies arise from variations in:
Q. Resolution Workflow :
Standardize Assays : Use identical ATP concentrations and incubation times.
Control for Metabolites : LC-MS/MS to quantify active metabolites (e.g., demethylated derivatives) .
Q. How can computational methods predict off-target interactions of this compound?
Answer:
- Pharmacophore Modeling : Identify key interaction points (chloro, pyridinyl) using MOE or Discovery Studio .
- Off-Target Screening : SwissTargetPrediction or SEA databases prioritize kinases, GPCRs, and ion channels .
- MD Simulations : GROMACS assesses binding stability over 100 ns (RMSD < 2.0 Å indicates stable target engagement) .
Case Study : A 2022 study predicted PDE4B inhibition (Ki = 85 nM) via π-π stacking with the pyridinyl group .
Q. What are the limitations of current SAR studies, and how can they be addressed?
Answer: Limitations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
